Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate

Vue d'ensemble

Description

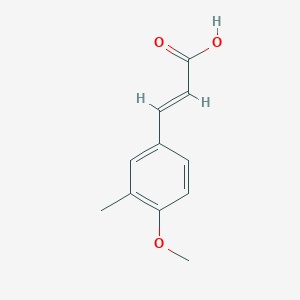

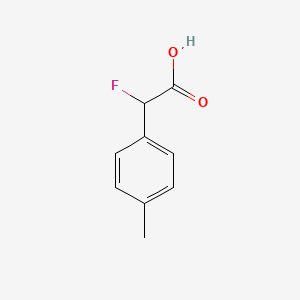

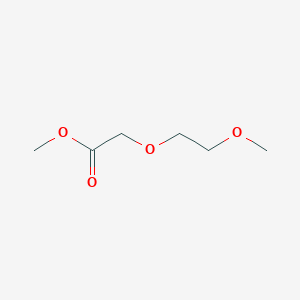

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the empirical formula C13H14N2O2 . It is a solid substance . This compound is part of a collection of unique chemicals provided to early discovery researchers .

Synthesis Analysis

The synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate and its analogues has been reported . Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach have been used for the synthesis of pyrazole derivatives .Molecular Structure Analysis

The molecular structure of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate can be represented by the SMILES stringO=C (OC)C1=CC (C)=NN1CC2=CC=CC=C2 . The InChI representation is 1S/C13H14N2O2/c1-10-8-12 (13 (16)17-2)15 (14-10)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 . Physical And Chemical Properties Analysis

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate is a solid substance . It has a molecular weight of 230.26 . The melting point is not explicitly mentioned in the search results.Applications De Recherche Scientifique

Corrosion Inhibition : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid. Studies show that these compounds can significantly reduce the corrosion rate, with the inhibiting action increasing with the concentration of pyrazole compounds (Herrag et al., 2007).

Synthesis and Characterization : Research has been conducted on the direct synthesis of substituted pyrazole through annulation methods. These studies involve the characterization of pyrazole derivatives using various spectroscopic methods and crystal structure analysis, demonstrating their potential in various chemical processes (Naveen et al., 2021).

Application in Synthetic Chemistry : Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate derivatives have been used in the synthesis of various chemical compounds. These include the production of ethyl or methyl 1,5‐disubstituted 1H‐pyrazole‐4‐carboxylates, highlighting their versatility in chemical synthesis (Menozzi et al., 1987).

Antioxidant Properties : Certain pyrazole derivatives have been evaluated for their antioxidant properties. This research is important for understanding the potential of these compounds in pharmacological applications (Lebedˈ et al., 2012).

Structural and Spectral Analysis : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been synthesized and analyzed using various techniques such as X-ray diffraction, IR, UV-Vis, and NMR spectroscopy. These studies provide valuable insights into the structural and electronic properties of pyrazole derivatives (Viveka et al., 2016).

Coordination Polymers : Research has been conducted on the use of bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, in the assembly of coordination polymers with metal ions. This has implications for material science and catalysis (Cheng et al., 2017).

Safety and Hazards

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate is classified as Acute Tox. 4 Oral according to the GHS07 classification . It has a hazard statement of H302 . The safety information suggests wearing personal protective equipment/face protection and avoiding getting it in eyes, on skin, or on clothing .

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Pyrazole derivatives are known to undergo a radical addition followed by intramolecular cyclization to afford the pyrazole skeleton . This process could potentially lead to changes in the target molecules, thereby affecting their function.

Biochemical Pathways

It is known that pyrazole derivatives can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with pyrazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

It is known that environmental conditions can significantly impact the activity and stability of many chemical compounds .

Propriétés

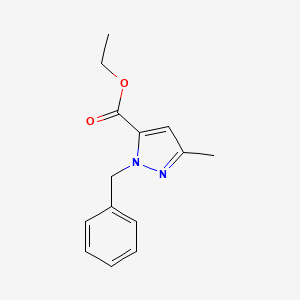

IUPAC Name |

ethyl 2-benzyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-11(2)15-16(13)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIFXZXPWKOCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one](/img/structure/B3109741.png)

![5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3109752.png)

![tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3109757.png)